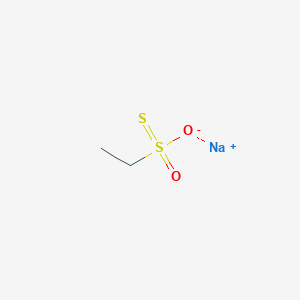
S-Sodium Ethanethiosulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Sodium Ethanethiosulfonate can be synthesized through the reaction of ethanesulfonyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
C2H5SO2Cl+NaHS→C2H5SO2SNa+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
S-Sodium Ethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanesulfonates depending on the nucleophile used.
Scientific Research Applications
S-Sodium Ethanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethanethiosulfonate groups into molecules.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in electroplating and other industrial processes.
Mechanism of Action
The mechanism of action of S-Sodium Ethanethiosulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Similar Compounds
Sodium Methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Sodium Benzenesulfonate: Contains a benzene ring instead of an ethyl group.
Sodium Toluene Sulfonate: Contains a toluene group instead of an ethyl group.
Uniqueness
S-Sodium Ethanethiosulfonate is unique due to its specific ethanethiosulfonate group, which imparts distinct reactivity and properties compared to other sulfonates. Its ability to introduce ethanethiosulfonate groups into molecules makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVIEQBTMLLCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635520 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31999-88-9 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)








